5-Amino-3-(trichloromethyl)-1,2-oxazole-4-carbonitrile
Description
Properties
CAS No. |
93595-12-1 |
|---|---|
Molecular Formula |
C5H2Cl3N3O |
Molecular Weight |
226.44 g/mol |
IUPAC Name |
5-amino-3-(trichloromethyl)-1,2-oxazole-4-carbonitrile |
InChI |
InChI=1S/C5H2Cl3N3O/c6-5(7,8)3-2(1-9)4(10)12-11-3/h10H2 |
InChI Key |
MBTAQVISRUXEDO-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(ON=C1C(Cl)(Cl)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-(trichloromethyl)isoxazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of α,β-acetylenic oximes, which undergo cycloisomerization in the presence of catalysts like AuCl3 . Another approach involves the reaction of N-hydroximidoyl chlorides with aldehydes in the presence of triethylamine, followed by oxidation .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5-amino-3-(trichloromethyl)isoxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Synthetic Applications
The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for various chemical transformations that lead to the formation of more complex molecules.
Organic Synthesis
5-Amino-3-(trichloromethyl)-1,2-oxazole-4-carbonitrile is employed in the synthesis of heterocyclic compounds, which are crucial in pharmaceuticals. For instance, it can be used to create derivatives that exhibit enhanced biological activities. The trichloromethyl group enhances the reactivity of the compound, facilitating nucleophilic substitution reactions with various reagents.
Table 1: Synthetic Reactions Involving 5-Amino-3-(trichloromethyl)-1,2-oxazole-4-carbonitrile
| Reaction Type | Conditions | Products |
|---|---|---|
| Nucleophilic substitution | Base-catalyzed | Heterocycles with diverse substituents |
| Cyclization | Heat or microwave irradiation | Pyrazole and pyrimidine derivatives |
| Coupling | Palladium-catalyzed | Biologically active compounds |
Biological Activities
Research indicates that 5-Amino-3-(trichloromethyl)-1,2-oxazole-4-carbonitrile exhibits various biological activities, making it a candidate for further investigation in drug development.
Antimicrobial Properties
Studies have shown that derivatives of this compound possess antimicrobial properties against a range of pathogens. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.
Anticancer Potential
Preliminary studies suggest that 5-Amino-3-(trichloromethyl)-1,2-oxazole-4-carbonitrile and its derivatives may inhibit cancer cell proliferation. The compound's ability to induce apoptosis in cancer cells has been documented, supporting its potential as an anticancer agent.
Case Studies and Research Findings
Several case studies highlight the efficacy of 5-Amino-3-(trichloromethyl)-1,2-oxazole-4-carbonitrile in various applications:
Synthesis of Bioactive Compounds
In one notable study, researchers synthesized a series of novel pyrazole derivatives from 5-Amino-3-(trichloromethyl)-1,2-oxazole-4-carbonitrile. These compounds were evaluated for their anti-inflammatory and analgesic activities, demonstrating promising results comparable to standard medications .
Development of Antimicrobial Agents
Another research effort focused on modifying the compound to enhance its antimicrobial activity. The synthesized derivatives were tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in comparison to control groups .
Mechanism of Action
The mechanism of action of 5-amino-3-(trichloromethyl)isoxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular pathways. For example, it may act as an inhibitor of GABA uptake, affecting neurotransmission . The exact pathways and targets can vary based on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in substituents or heterocyclic cores. Key parameters include molecular weight, substituent effects, and functional group reactivity.
Table 1: Structural and Molecular Comparisons
Substituent Effects
- Trichloromethyl vs. Chloro/Methyl : The trichloromethyl group in the target compound increases molecular weight by ~70% compared to methyl-substituted analogs (Table 1), enhancing steric bulk and electron-withdrawing effects. This may improve stability in harsh reaction conditions but reduce solubility in polar solvents .
- Electrophilicity : The trichloromethyl group’s electron-withdrawing nature activates the oxazole ring for nucleophilic substitution, unlike methyl or chloro substituents, which are less reactive .
Heterocyclic Core Variations
- Oxazole vs. Thiazole: Sulfur’s polarizability enhances π-interactions in biological systems, making thiazole derivatives more common in drug design . Pyrazole: The pyrazole core’s two adjacent nitrogen atoms enable stronger hydrogen bonding, often exploited in kinase inhibitor design .
Notes and Limitations
- Data Gaps: Limited industrial-scale synthesis or toxicity data for the target compound.
- Opportunities : Exploration of trichloromethyl derivatives in asymmetric catalysis or as protease inhibitors, leveraging their electrophilic character.
Biological Activity
5-Amino-3-(trichloromethyl)-1,2-oxazole-4-carbonitrile is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique oxazole ring structure with a trichloromethyl group and a carbonitrile moiety, which contribute to its reactivity and biological properties. The molecular formula is , and it has been characterized using various spectroscopic techniques.
Antiviral Activity
Recent studies have indicated that compounds similar to 5-Amino-3-(trichloromethyl)-1,2-oxazole-4-carbonitrile exhibit significant antiviral properties. For instance, derivatives of oxazole have shown effectiveness against various viral infections by inhibiting viral replication. The mechanism often involves interference with viral protein synthesis or direct interaction with viral RNA .
Antitumor Activity
The compound has demonstrated potential as an antitumor agent. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines. The proposed mechanism includes the induction of apoptosis in tumor cells through the activation of caspase pathways .
Immunomodulatory Effects
Research indicates that this compound may also have immunomodulatory effects, potentially useful in treating autoimmune diseases. It appears to modulate cytokine production and lymphocyte proliferation, which could help in managing conditions characterized by excessive immune responses .
Study 1: Antiviral Efficacy
A study evaluated the antiviral efficacy of a related compound against human herpes virus type-1 (HHV-1). The results showed that the compound inhibited viral replication significantly in A-549 cell lines at concentrations as low as 25 µM. The mechanism involved the downregulation of viral gene expression .
Study 2: Antitumor Activity
In another investigation, the compound was tested against various cancer cell lines, including breast and colon cancer cells. The results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 15 to 30 µM. Mechanistic studies revealed that the compound induces apoptosis via mitochondrial pathways, evidenced by increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .
Data Table: Summary of Biological Activities
| Activity Type | Cell Line/Organism | Concentration (µM) | Observed Effect |
|---|---|---|---|
| Antiviral | A-549 (HHV-1) | 25 | Significant inhibition of viral replication |
| Antitumor | Breast Cancer Cells | 15-30 | Dose-dependent growth inhibition |
| Immunomodulatory | Human Peripheral Blood Lymphocytes | 10-50 | Modulation of cytokine production |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
